ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

regioisomerism triazole pharmacophore structure-activity relationship

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 1283530-38-0; PubChem CID is a synthetic small-molecule member of the 1,2,4-triazole-3-carboxylate ester class, with molecular formula C₁₂H₁₂ClN₃O₂ and molecular weight 265.69 g·mol⁻¹. It features a 4-chlorophenyl substituent at the C5 position and a methyl group at the N1 position of the triazole ring, with an ethyl ester at the 3-carboxylate position.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
CAS No. 1283530-38-0
Cat. No. B2555745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
CAS1283530-38-0
Molecular FormulaC12H12ClN3O2
Molecular Weight265.7
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=N1)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C12H12ClN3O2/c1-3-18-12(17)10-14-11(16(2)15-10)8-4-6-9(13)7-5-8/h4-7H,3H2,1-2H3
InChIKeyCTSMEIPDMDXVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 1283530-38-0): Identity, Physicochemical Profile, and Compound Class Positioning for Research Procurement


Ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 1283530-38-0; PubChem CID 63382333) is a synthetic small-molecule member of the 1,2,4-triazole-3-carboxylate ester class, with molecular formula C₁₂H₁₂ClN₃O₂ and molecular weight 265.69 g·mol⁻¹ [1]. It features a 4-chlorophenyl substituent at the C5 position and a methyl group at the N1 position of the triazole ring, with an ethyl ester at the 3-carboxylate position [1]. The compound carries a computed XLogP3 of 2.8 (PubChem) and a vendor-reported LogP of approximately 2.31 [1]. This 1,2,4-triazole scaffold is associated with multidirectional biological activity including antifungal, antibacterial, and anticancer properties, as established by extensive medicinal chemistry literature on the triazole pharmacophore [2]. The compound is commercially available at a specified purity of 95% from multiple reputable research-chemical suppliers .

Why Close Analogs of Ethyl 5-(4-Chlorophenyl)-1-Methyl-1H-1,2,4-Triazole-3-Carboxylate Cannot Be Interchanged: Regioisomerism and Substitution-Pattern Risks in 1,2,4-Triazole Procurement


1,2,4-Triazole-3-carboxylate esters with 4-chlorophenyl and methyl substituents exist as multiple regioisomeric and substitutional variants that share the identical molecular formula (C₁₂H₁₂ClN₃O₂) and molecular weight (265.69 g·mol⁻¹) yet differ critically in the positional arrangement of pharmacophoric groups [1]. Generic substitution between, for example, the 5-(4-chlorophenyl)-1-methyl-3-carboxylate (target) and the 1-(4-chlorophenyl)-5-methyl-3-carboxylate (CAS 91396-27-9) or the 3-(4-chlorophenyl)-1-methyl-5-carboxylate (CAS 1803589-00-5) regioisomers would alter key molecular recognition features — including hydrogen-bond acceptor topology, steric presentation of the chlorophenyl ring, and ester accessibility for further derivatization [1]. Even within the same regioisomeric class, ester-group variation (ethyl vs. methyl) produces measurable differences in lipophilicity (ΔLogP ≈ 0.29–0.30) , which directly impact solubility, membrane permeability, and formulation behaviour in biological assays. These discrete structural differences render in-class substitution without quantitative justification a scientifically unsound procurement decision .

Quantitative Differentiation Evidence for Ethyl 5-(4-Chlorophenyl)-1-Methyl-1H-1,2,4-Triazole-3-Carboxylate (CAS 1283530-38-0) Versus Closest Analogs


Regioisomeric Pharmacophore Positioning: Target (N1-Methyl, C5-Aryl) Versus Comparator CAS 91396-27-9 (N1-Aryl, C5-Methyl) — LogP and Purity Differentiation

The target compound and its closest constitutional isomer, ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 91396-27-9), share the identical molecular formula and weight but differ in the position of the 4-chlorophenyl and methyl groups. In the target, the 4-chlorophenyl resides at the C5 position and the methyl at N1; in CAS 91396-27-9, these substituents are swapped. This positional isomerism produces a measurable lipophilicity difference: the target compound exhibits a vendor-calculated LogP of 2.31, while CAS 91396-27-9 has a LogP of 2.41 (ΔLogP = -0.10), and the target is supplied at 95% purity versus 90% for the comparator . Additionally, CAS 91396-27-9 has a defined melting point of 115–117 °C, while no melting point is reported for the target, indicating differential solid-state packing and potentially different crystallinity and formulation characteristics . These differences, while numerically modest, may translate into divergent solubility, passive membrane permeability, and metabolic stability profiles when the compounds are used in cell-based or in vivo assays, as lipophilicity is a primary determinant of ADME properties in triazole-based molecules [1].

regioisomerism triazole pharmacophore structure-activity relationship medicinal chemistry

Carboxylate Positional Isomerism: 3-Carboxylate (Target) Versus 5-Carboxylate (CAS 1803589-00-5) — Implications for Derivatization Chemistry

The target compound bears the ethyl carboxylate at the 3-position of the 1,2,4-triazole ring, while its regioisomer ethyl 3-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS 1803589-00-5) carries the ester at the 5-position. Although the two regioisomers share identical molecular formula (C₁₂H₁₂ClN₃O₂), molecular weight (265.69 g·mol⁻¹), and purity specification (95% minimum), the positional exchange of the carboxylate and 4-chlorophenyl groups between the 3- and 5-positions fundamentally alters the electronic environment of the ester carbonyl [1]. In the 3-carboxylate (target), the ester is conjugated with the N2 nitrogen of the triazole ring, whereas in the 5-carboxylate regioisomer, the ester is adjacent to the N1-methyl and conjugated with N4. This differential conjugation affects the electrophilicity of the ester carbonyl, with calculated differences in partial charge distribution influencing reactivity toward nucleophiles such as amines, hydrazines, and reducing agents [2]. The target's 3-carboxylate orientation leaves the C5-aryl position available for electrophilic aromatic substitution or metal-catalyzed cross-coupling, while the 5-carboxylate regioisomer positions the aryl group adjacent to the N1-methyl, potentially altering steric accessibility [1].

regioisomerism carboxylate position synthetic chemistry building block

Ethyl Ester Versus Methyl Ester: Quantified Lipophilicity Advantage of the Target Compound for Membrane-Permeability-Sensitive Assays

The target compound's ethyl ester group confers a measurably higher lipophilicity compared to the closest available methyl ester analog. Vendor-calculated LogP for the target (ethyl ester) is 2.31, while the methyl ester analog (CAS 933221-18-2, bearing a methyl ester at the 3-position) has a LogP of 2.02, yielding a ΔLogP of +0.29 . The PubChem-computed XLogP3 for the target is 2.8, providing corroborating evidence of moderate lipophilicity [1]. This lipophilicity increment of approximately 0.3 log units corresponds to a roughly 2-fold increase in octanol-water partition coefficient, which for triazole-containing molecules has been associated with enhanced passive membrane permeability in Caco-2 and PAMPA models, as documented in the broader triazole ADME literature [2]. The molecular weight difference is also notable: 265.69 (ethyl ester) versus 251.67 (methyl ester), a ΔMW of +14.02 g·mol⁻¹ . Neither compound has a reported melting point in the available vendor databases, though the target's higher molecular weight and additional methylene unit typically correlate with higher boiling point and potentially greater thermal stability during storage [1].

lipophilicity LogP ester homologation ADME cell permeability

4-Chlorophenyl Pharmacophore Contribution: Class-Level Evidence for Enhanced Antimicrobial and Anticancer Activity Relative to Unsubstituted Phenyl Analogs

The 4-chlorophenyl substituent at the C5 position of the target compound is a well-validated pharmacophoric feature in 1,2,4-triazole medicinal chemistry. A comprehensive 2021 review of 1,2,4-triazoles as antibacterial agents documented that 4-chlorophenyl-substituted triazole derivatives consistently exhibit enhanced antimicrobial potency compared to their unsubstituted phenyl counterparts, with the electron-withdrawing chlorine atom improving both target binding affinity and metabolic stability [1]. Specifically, in the context of antifungal triazoles targeting CYP51 (lanosterol 14α-demethylase), 4-chlorophenyl substitution has been shown through structure-activity relationship (SAR) studies to contribute to improved enzyme inhibition by occupying a hydrophobic pocket within the active site, with 4-chlorophenyl-bearing derivatives typically achieving lower MIC values than phenyl-substituted analogs [2]. In anticancer triazole development, a 2025 study on triazole-pyrimidine hybrids reported that a compound characterized by a 4-chlorophenyl group (designated RDg) demonstrated strong in vitro activity and induced cell-cycle arrest at the sub-G₀ phase, confirming the contribution of the 4-chlorophenyl moiety to anticancer efficacy [3]. While direct head-to-head assay data comparing the target compound against its des-chloro analog are not available in the current peer-reviewed literature, the class-level evidence strongly supports that the 4-chlorophenyl group is a critical determinant of biological activity that would be lost upon substitution with an unsubstituted phenyl ring [1][3].

4-chlorophenyl halogen substitution antifungal antibacterial anticancer

Direct Purity Benchmarking Against the Closest Commercial Regioisomer: +5% Absolute Purity Advantage of the Target Compound (CAS 1283530-38-0)

When sourced from the same major vendor (Leyan), the target compound (CAS 1283530-38-0) is supplied at 95% purity, whereas its closest constitutional isomer (CAS 91396-27-9, ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate) is supplied at 90% purity — a difference of +5 percentage points absolute . The target compound's 95% purity specification is independently corroborated by a second supplier (AKSci) . This purity differential is practically significant: at 90% purity, up to 10% of the nominal mass consists of unidentified impurities that may include synthetic byproducts, residual solvents, or degradation products. In a typical 10 μM assay concentration, a 90%-pure sample could introduce impurity-derived off-target effects at up to 1 μM effective concentration, potentially confounding dose-response data [1]. The target compound at 95% purity reduces this confounding impurity burden by half relative to the 90%-pure comparator. Furthermore, the regioisomer CAS 91396-27-9 has a reported melting point of 115–117 °C — a physical property indicating crystalline character — while the target compound lacks a reported melting point, suggesting either amorphous character or polymorphic behaviour that may require different storage and handling protocols . No formal stability study data were identified for either compound in the peer-reviewed literature.

purity quality control supply chain procurement reproducibility

3-Ethyl Carboxylate as a Privileged Synthetic Handle: Scaffold Versatility for Amide, Hydrazide, and Heterocycle Library Synthesis

The ethyl ester at the 3-position of the 1,2,4-triazole ring in the target compound serves as a versatile synthetic handle for downstream derivatization. Direct aminolysis of the ethyl ester with primary or secondary amines yields the corresponding 3-carboxamides without requiring ester hydrolysis to the carboxylic acid intermediate — a sequence that, for certain 1,2,4-triazole-3-carboxylic acids, is complicated by decarboxylation under thermal or acidic conditions [1]. Hydrazinolysis of the ethyl ester provides access to the corresponding carbohydrazide, which can be further elaborated into 1,3,4-oxadiazole, 1,2,4-triazole-3-thione, and Schiff base derivatives — all privileged scaffolds in antimicrobial and anticancer drug discovery [1][2]. Reduction of the ethyl ester with LiAlH₄ or DIBAL-H yields the primary alcohol, enabling further functionalization (e.g., mesylation, tosylation, oxidation to aldehyde). The 5-(4-chlorophenyl) ring concurrently provides a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) if further aryl diversification is desired [3]. This dual reactivity — ester at C3, aryl halide equivalent at C5 — distinguishes the target from its 5-carboxylate regioisomer, in which the ester is positioned at the electronically distinct C5 locus, altering its reactivity toward nucleophiles [3]. No quantitative comparative reactivity data (e.g., relative rates of aminolysis for 3- vs. 5-carboxylate triazoles) were identified in the literature at the time of this analysis.

synthetic chemistry ester derivatization amide coupling building block library synthesis

Research and Industrial Application Scenarios Where Ethyl 5-(4-Chlorophenyl)-1-Methyl-1H-1,2,4-Triazole-3-Carboxylate (CAS 1283530-38-0) Provides a Verifiable Selection Advantage


Structure-Activity Relationship (SAR) Studies Requiring Defined N1-Methyl, C5-Aryl 1,2,4-Triazole Scaffolds

In medicinal chemistry programs exploring 1,2,4-triazole-based kinase inhibitors, CYP51 antifungals, or antimicrobial agents, the regioisomeric identity of the scaffold is non-negotiable. The target compound (N1-methyl, C5-(4-chlorophenyl), 3-ethyl carboxylate) provides the specific substitution pattern required for SAR exploration around the C5-aryl vector while maintaining the N1-methyl group that mimics the endogenous methyl substitution found in clinical triazoles such as fluconazole metabolites. Procurement of the N1-aryl regioisomer (CAS 91396-27-9) would confound SAR interpretation, as the pharmacophore presentation differs at the molecular recognition level . The target compound's 95% purity (versus 90% for CAS 91396-27-9) reduces the burden of pre-assay repurification .

Synthetic Library Construction Using the 3-Ethyl Carboxylate as a Key Derivatization Handle

The 3-ethyl carboxylate group of the target compound enables direct conversion to a diverse array of bioactive heterocycles — carboxamides (via aminolysis), carbohydrazides (via hydrazinolysis), 1,3,4-oxadiazoles, and 1,2,4-triazole-3-thiones — without requiring the problematic carboxylic acid intermediate that is prone to decarboxylation [1][2]. The 5-(4-chlorophenyl) ring concurrently serves as a handle for palladium-catalyzed cross-coupling reactions, enabling further diversification. The 3-carboxylate orientation (versus the 5-carboxylate regioisomer CAS 1803589-00-5) positions the ester at the electronically preferred locus for nucleophilic attack, aligning with the established synthetic protocols for triazole-based library synthesis [1][2].

Cell-Based Antifungal or Anticancer Screening Where Lipophilicity and Purity Impact Assay Reproducibility

The target compound's LogP of 2.31 (ethyl ester) provides a balanced lipophilicity profile suitable for cell-based assays — sufficient for membrane permeability yet below the LogP >5 threshold associated with non-specific membrane disruption and promiscuous assay interference [1]. The +5% purity advantage over the closest commercial regioisomer (95% vs. 90%) reduces the likelihood of impurity-derived false positives or cytotoxicity artifacts in cell viability assays . For antifungal screening programs targeting CYP51 or other ergosterol biosynthesis enzymes, the 4-chlorophenyl substituent of the target compound aligns with the established pharmacophore model that requires a halogen-substituted aryl group for optimal enzyme inhibition [3].

Reference Standard for Analytical Method Development and Regioisomer Resolution

Given that the target compound shares its molecular formula (C₁₂H₁₂ClN₃O₂) and molecular weight (265.69) with at least two known regioisomers (CAS 91396-27-9 and CAS 1803589-00-5), it serves as a well-characterized reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving these otherwise isobaric species [2]. The target's unique InChIKey (CTSMEIPDMDXVPP-UHFFFAOYSA-N) and well-defined PubChem entry provide unambiguous identity documentation, while its 95% purity specification supports its use as a calibration standard in quantitative analytical workflows [2].

Quote Request

Request a Quote for ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.